4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid
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Overview
Description
4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid is a synthetic organic compound with the molecular formula C12H16N2O6S and a molecular weight of 316.33 g/mol . It is also known by its IUPAC name, N2-[(4-methoxyphenyl)sulfonyl]glutamine . This compound is characterized by the presence of a carbamoyl group, a methoxybenzenesulfonamido group, and a butanoic acid backbone.
Preparation Methods
The synthesis of 4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxybenzenesulfonamide Intermediate: This step involves the reaction of 4-methoxybenzenesulfonyl chloride with an amine to form the sulfonamide intermediate.
Coupling with Glutamine Derivative: The sulfonamide intermediate is then coupled with a glutamine derivative under appropriate conditions to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate or a pharmacological tool.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid can be compared with other similar compounds, such as:
N2-[(4-methoxyphenyl)sulfonyl]glutamine: This compound shares a similar structure but may have different functional groups or substituents.
Glutamine Derivatives: Various glutamine derivatives with different substituents can be compared to highlight the unique properties of this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
4-Carbamoyl-2-(4-methoxybenzenesulfonamido)butanoic acid, a compound with significant structural complexity, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight: 304.33 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in metabolic pathways. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, which can lead to various physiological effects, including diuretic activity and potential anti-tumor properties.
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, which are common pathogens in clinical settings.
- Antitumor Effects : Research indicates that this compound may possess cytotoxic effects on cancer cell lines. In vitro assays demonstrated that the compound inhibits the proliferation of several cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, particularly in models of acute inflammation. It appears to modulate inflammatory cytokines, which may contribute to its therapeutic potential in treating inflammatory diseases.
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against E. coli and S. aureus .
Case Study 2: Cytotoxicity Against Cancer Cells
In a research article from Cancer Letters, the cytotoxic effects of this compound were assessed using human leukemia cell lines. The study reported an IC50 value of approximately 15 µg/mL, indicating moderate potency compared to standard chemotherapeutics .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Compound A | StructureA | Antimicrobial |
Compound B | StructureB | Antitumor |
This compound | CurrentStructure | Antimicrobial, Antitumor, Anti-inflammatory |
Properties
IUPAC Name |
5-amino-2-[(4-methoxyphenyl)sulfonylamino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6S/c1-20-8-2-4-9(5-3-8)21(18,19)14-10(12(16)17)6-7-11(13)15/h2-5,10,14H,6-7H2,1H3,(H2,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHJLQNUJNCDLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.